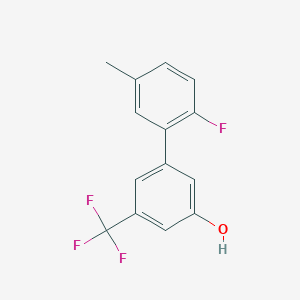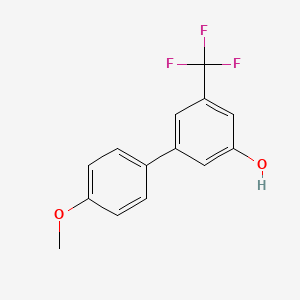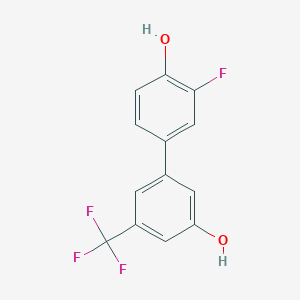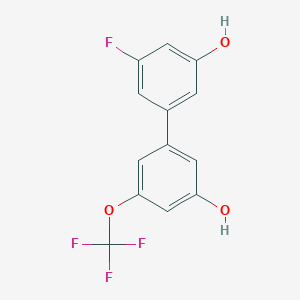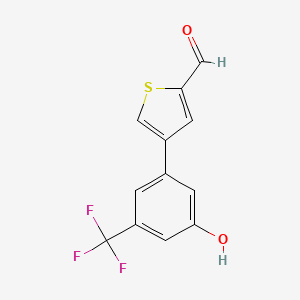
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95%
Overview
Description
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% (5-FHTFP-95) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular formula of C8H6F3O2 and a molecular weight of 205.14 g/mol. 5-FHTFP-95 is highly soluble in water, ethanol, and other organic solvents and has a melting point of about 160 °C. Its chemical structure is composed of a phenol group with a trifluoromethyl group and a 4-fluoro-2-hydroxyphenyl group. It has been used in a variety of scientific research studies due to its interesting and unique properties.
Scientific Research Applications
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research studies due to its interesting and unique properties. It has been used as a reagent in the synthesis of a variety of compounds, such as phenols, thiophenols, and sulfones. It has also been used in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. In addition, 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been used in the synthesis of polymers and polymeric materials, such as poly(vinyl alcohol), poly(methyl methacrylate), and poly(acrylonitrile).
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the trifluoromethyl group of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% is responsible for its reactivity. This group is electron-withdrawing, which makes it more susceptible to nucleophilic attack. Additionally, the 4-fluoro-2-hydroxyphenyl group is believed to be responsible for the high solubility of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% in water and other organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been reported to have anti-inflammatory and anti-oxidant properties. Additionally, it has been found to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties. Furthermore, 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% has been reported to have anti-cancer properties, although further research is needed to confirm these findings.
Advantages and Limitations for Lab Experiments
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations for use in lab experiments. One advantage is its high solubility in water and other organic solvents, which makes it easy to use in a variety of lab experiments. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also highly reactive and can react with certain compounds, such as acids and bases, which may limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for the use of 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% in scientific research. One potential application is in the development of new drugs or therapeutics. Additionally, 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% could be used in the synthesis of new polymers or materials with novel properties. It could also be used in the synthesis of new heterocyclic compounds or in the development of new catalysts. Finally, 5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% could be used in the development of new analytical methods or as a reagent in the synthesis of other compounds.
Synthesis Methods
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-fluoro-2-hydroxybenzaldehyde with trifluoromethanesulfonic acid in an aqueous medium. This reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product. Other methods of synthesis include the reaction of 4-fluoro-2-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride in an aqueous medium, or the reaction of 4-fluoro-2-hydroxybenzaldehyde with trifluoromethyl iodide in an organic solvent.
properties
IUPAC Name |
5-fluoro-2-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-9-1-2-11(12(19)6-9)7-3-8(13(15,16)17)5-10(18)4-7/h1-6,18-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYJSDXYZTUFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686564 | |
| Record name | 4-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261903-29-0 | |
| Record name | 4-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



